ASP5878 is a potent, orally bioavailable, small molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. [, ] It is being investigated for its potential as an antitumor agent in various cancers driven by FGFR alterations. [, ] ASP5878 demonstrates high selectivity for FGFRs, effectively inhibiting the kinase activity of FGFR1-4, including specific FGFR3/4 mutations. [, ]
ASP5878 is synthesized by Astellas Pharma Inc., based in Tokyo, Japan. It belongs to the class of pyrimidine derivatives and exhibits selective inhibitory activity against FGFRs, which play crucial roles in cellular signaling pathways related to cell proliferation and survival. The compound has been classified as an antineoplastic agent, indicating its use in cancer treatment .
The synthesis of ASP5878 involves a multi-step chemical process that optimizes the compound's metabolic stability and minimizes off-target effects. The key steps include:
The final product is characterized by its solubility in dimethyl sulfoxide for in vitro studies and suspension in methyl cellulose for in vivo experiments .
The molecular formula of ASP5878 is CHFNO. Its structure features a complex arrangement designed to optimize binding to FGFRs while minimizing side effects. The compound includes:
This structural design enhances its selectivity and potency against FGFRs, with reported IC values of 0.47 nmol/L for FGFR1, 0.60 nmol/L for FGFR2, 0.74 nmol/L for FGFR3, and 3.5 nmol/L for FGFR4 .
ASP5878 primarily functions through competitive inhibition of FGFRs. Upon administration, it binds to the ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways involved in tumor growth and survival. This inhibition leads to:
In preclinical studies, ASP5878 demonstrated significant antitumor activity against various cancer models, including those resistant to conventional therapies like gemcitabine .
The mechanism of action for ASP5878 involves the following steps:
Studies have shown that ASP5878 effectively decreases levels of phosphorylated ERK in treated cells, confirming its role as an inhibitor of FGFR-mediated signaling pathways .
ASP5878 exhibits several notable physical and chemical properties:
These properties contribute to its viability as a therapeutic agent.
ASP5878 has been investigated extensively for its potential applications in treating various cancers characterized by aberrant FGFR signaling:
FGFR isoforms exhibit distinct structural and functional properties despite sharing a conserved core architecture: three extracellular immunoglobulin-like domains (D1–D3), a transmembrane helix, and a split intracellular tyrosine kinase domain. Alternative splicing in D3 generates tissue-specific "b" (epithelial) and "c" (mesenchymal) isoforms, which dictate ligand-binding specificity. For example, FGF7/10/22 exclusively activate "b" isoforms, while FGF4/8/9/17/18/19 preferentially bind "c" isoforms [5] [9].
Table 1: Functional and Structural Properties of FGFR Isoforms
Isoform | Ligand Specificity | Key Structural Features | Expression Patterns |
---|---|---|---|
FGFR1 | FGF1/2/4/5/6/8/10/22 | Long D1 domain; autoinhibitory interactions | Brain, bone, vascular endothelium |
FGFR2 | FGF1/3/4/7/9/10/22 | Alternative splicing at D3 (IIIb/IIIc) | Epithelial tissues, keratinocytes |
FGFR3 | FGF1/2/9/18/23 | Unique hydrophobic patch in D2 domain | Cartilage, brain, spinal cord |
FGFR4 | FGF1/2/4/6/8/19 | Lysine in ATP-binding pocket; no alternative splicing | Liver, skeletal muscle, kidney |
FGFR4 displays notable divergence: Its ATP-binding site contains a unique lysine residue (K525), and it lacks alternative splicing variants. This renders FGFR4 less sensitive to ATP-competitive inhibitors designed for FGFR1–3, though covalent inhibitors like ponatinib overcome this limitation by stabilizing a DFG-out conformation [10].
FGFR aberrations drive tumorigenesis through multiple mechanisms:
Table 2: Oncogenic FGFR Alterations in Urothelial Carcinoma
Alteration Type | Examples | Frequency | Functional Consequence |
---|---|---|---|
Point Mutations | R248C, S249C, G370C, Y373C | 15–60% (non-muscle invasive) | Ligand-independent dimerization via disulfide bonds |
Gene Fusions | FGFR3-TACC3, FGFR3-BAIAP2L1 | 3% (muscle invasive) | Constitutive kinase activation; centrosome disruption |
Overexpression | FGFR3 mRNA/protein | 5–15% | Enhanced proliferation via MAPK/PI3K |
Chemoresistance Drivers | c-MYC upregulation | Common in gemcitabine resistance | Bypasses FGFR dependency; promotes survival |
Critically, FGFR3 fusions/mutations confer chemotherapy resistance in urothelial cancer. Adriamycin-resistant UM-UC-14 cells overexpress MDR1 (P-glycoprotein), while gemcitabine-resistant RT-112 cells exhibit elevated c-MYC—an oncoprotein that sustains proliferation despite genotoxic stress [8].
The prevalence of FGFR3 alterations in urothelial carcinoma—and their role as oncogenic drivers—makes them compelling therapeutic targets. Selective FGFR inhibitors offer three key advantages over conventional chemotherapy:
Table 3: Selectivity Profile of FGFR Inhibitors
Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Key Off-Targets |
---|---|---|---|---|---|
ASP5878 | 1.1 | 1.0 | 0.6 | 3.2 | Minimal (>100-fold selectivity vs. VEGFR2) |
Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | VEGFR2, RET |
Ponatinib | 2.2 | 1.6 | 18.8 | 7.7 | BCR-ABL, FLT3, KIT |
AZD4547 | 0.2 | 0.5 | 1.6 | >1000 | VEGFR2, IGF1R |
ASP5878's antitumor efficacy was validated in xenograft models of FGFR3-driven urothelial cancer (UM-UC-14, RT-112). Daily oral administration induced tumor regression without weight loss, confirming target engagement and tolerability [8]. Its activity against FGFR3 fusions (e.g., FGFR3-TACC3) further broadens applicability beyond point-mutated tumors.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: